ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The ethyl 1-benzyl-1H-pyrrole-3-carboxylate structure is characterized by a pyrrole ring substituted with an ethyl group at the 1-position, a benzyl group at the 1-position, and a carboxylate group at the 3-position.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring through various methods such as cyclization reactions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as demonstrated in one of the studies . This method provides a solvent-free approach and yields the desired pyrrole derivatives efficiently.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation reactions to form hydrazide-hydrazones , as well as reactions with electrophilic reagents to form new compounds such as triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are often guided by the reactivity of the functional groups present in the pyrrole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied using spectroscopic methods and quantum chemical calculations. For instance, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation through multiple interactions . Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature .
Relevant Case Studies
Case studies involving the synthesis and characterization of pyrrole derivatives provide valuable information on the practical applications of these compounds. For example, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer was characterized by various spectroscopic methods and quantum chemical calculations, revealing the nature of intra- and intermolecular interactions within the molecule . Another study focused on the crystal structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing detailed information on the molecular interactions and reactivity descriptors .
Scientific Research Applications
Synthesis and Interactions
Ethyl 1-benzyl-1H-pyrrole-3-carboxylate and its derivatives are significant in the field of synthetic chemistry. A novel derivative, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and characterized using various spectroscopy methods and quantum chemical calculations. This compound demonstrates the potential for forming dimers through multiple interactions, indicating its utility in complex molecular formations (Singh et al., 2013).
Microwave-Accelerated Synthesis
The compound's derivatives, such as benzyl 3,5-dimethyl-pyrrole-2-carboxylate, have been synthesized using microwave energy. This method proves to be extremely efficient, offering high yield and excellent purity, which is crucial for applications in porphyrin and dipyrromethene synthesis (Regourd et al., 2006).
Spiro Heterocyclization
Ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate has been used in a novel three-component spiro heterocyclization. This reaction is significant for creating complex spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems, indicating its role in the development of new pharmaceutical and organic compounds (Dmitriev et al., 2014).
Antimicrobial Activity
Derivatives of ethyl 1-benzyl-1H-pyrrole-3-carboxylate have been synthesized and tested as antibacterial agents. These derivatives show appreciable activities against Staphylococcus spp., suggesting their potential in developing new antimicrobial agents (Massa et al., 1990).
Non-Linear Optical Material
Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 1-benzyl-1H-pyrrole-3-carboxylate, has been characterized for its potential as a non-linear optical (NLO) material. Its high first hyperpolarizability indicates its usefulness in NLO applications (Singh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZAVNAKDOXZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562803 | |
Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
CAS RN |
128259-47-2 | |
Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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